molecular formula C12H13N3O B12347131 N~2~-methyl-N-quinolin-5-ylglycinamide

N~2~-methyl-N-quinolin-5-ylglycinamide

Cat. No.: B12347131
M. Wt: 215.25 g/mol
InChI Key: GPDJZSDHIXJKBT-UHFFFAOYSA-N
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Description

N~2~-methyl-N-quinolin-5-ylglycinamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are essential due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-quinolin-5-ylglycinamide typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Doebner-Miller reaction, which uses aniline and acrolein in the presence of a strong acid . These reactions often require specific conditions such as high temperatures and the use of catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of quinoline derivatives, including N2-methyl-N-quinolin-5-ylglycinamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-quinolin-5-ylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

N~2~-methyl-N-quinolin-5-ylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-methyl-N-quinolin-5-ylglycinamide involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . This inhibition disrupts the parasite’s life cycle, making quinoline derivatives effective antimalarial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-methyl-N-quinolin-5-ylglycinamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(methylamino)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16)

InChI Key

GPDJZSDHIXJKBT-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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